molecular formula C10H11Cl2NO B8792350 2,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridine

2,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridine

Cat. No. B8792350
M. Wt: 232.10 g/mol
InChI Key: DOWNRRNXMKVXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09399636B2

Procedure details

To a 100 mL round-bottomed flask containing zinc dust (2.03 g, 31.0 mmol, 1.70 equiv) in N,N-dimethylacetamide (20 mL) was added chlorotrimethylsilane (0.473 mL, 3.65 mmol, 0.200 equiv) and 1,2-dibromoethane (0.318 mL, 3.65 mmol, 0.200 equiv) over 10 min. A solution of 4-bromotetrahydro-2H-pyran (2.88 mL, 25.6 mmol, 1.40 equiv) in N,N-dimethylacetamide (15 mL) was then added to the mixture. After 30 min, the reaction mixture was filtered over Celite and added to a round-bottomed flask containing [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (745 mg, 0.913 mmol, 0.0500 equiv), cuprous iodide (348 mg, 1.83 mmol, 0.100 equiv), and 2,6-dichloro-4-iodo-pyridine (5.00 g, 18.3 mmol, 1.00 equiv). The reaction was then heated to 80° C. for 16 h. After cooling to room temperature, the reaction mixture was filtered over Celite washing with ethyl acetate (3×10 mL) and concentrated to dryness. Purification by flash column chromatography (30:70 ethyl acetate/heptane) furnished the product as a white solid (3.00 g, 71% yield). 1H NMR (CDCl3, 400 MHz), δ: 7.11 (s, 1H), 4.09 (dt, J=11.6, 3.3 Hz, 2H), 3.57-3.42 (m, 2H), 2.85-2.70 (m, 1H), 1.77 (tt, J=7.5, 3.7 Hz, 4H).
Quantity
0.473 mL
Type
reactant
Reaction Step One
Quantity
0.318 mL
Type
reactant
Reaction Step One
Quantity
2.88 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.03 g
Type
catalyst
Reaction Step Three
[Compound]
Name
cuprous iodide
Quantity
348 mg
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
745 mg
Type
catalyst
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
Cl[Si](C)(C)C.BrCCBr.Br[CH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.[Cl:17][C:18]1[CH:23]=[C:22](I)[CH:21]=[C:20]([Cl:25])[N:19]=1>CN(C)C(=O)C.[Zn].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:17][C:18]1[CH:23]=[C:22]([CH:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:21]=[C:20]([Cl:25])[N:19]=1 |f:6.7.8.9|

Inputs

Step One
Name
Quantity
0.473 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
0.318 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
2.88 mL
Type
reactant
Smiles
BrC1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C(C)=O)C
Name
Quantity
2.03 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
cuprous iodide
Quantity
348 mg
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)I)Cl
Name
Quantity
745 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over Celite
ADDITION
Type
ADDITION
Details
added to a round-bottomed flask
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over Celite
WASH
Type
WASH
Details
washing with ethyl acetate (3×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (30:70 ethyl acetate/heptane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C1CCOCC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.